

Comparative Guide to Locked Nucleic Acid (LNA) Monomer Suppliers

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of prominent suppliers of Locked Nucleic Acid (LNA) monomers, critical components for the synthesis of high-affinity oligonucleotides used in research, diagnostics, and therapeutic development. Due to the general lack of direct, third-party comparative studies with publicly available experimental data, this guide synthesizes information from suppliers' own documentation and relevant research articles to compare offerings based on key performance indicators.

Introduction to LNA Monomers

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where a methylene bridge connects the 2' oxygen and the 4' carbon of the ribose ring.^[1] This "locked" structure pre-organizes the sugar into the ideal A-form geometry for Watson-Crick base pairing, leading to several significant advantages in oligonucleotide performance.^{[2][3]}

Key benefits of incorporating LNA monomers include:

- **Unprecedented Thermal Stability:** Each LNA monomer incorporated into an oligonucleotide can increase the duplex melting temperature (T_m) by 2–8°C.^{[4][5]} This allows for the design of shorter probes and primers that maintain high hybridization efficiency.^[4]
- **Enhanced Specificity and Sensitivity:** The high binding affinity enables superior discrimination between highly similar sequences, making LNA-modified oligos ideal for

applications like SNP genotyping, allele-specific PCR, and miRNA detection.[6][7]

- **Increased Nuclease Resistance:** The modified backbone provides significant resistance to degradation by endonucleases and exonucleases, enhancing the stability of oligonucleotides in vitro and in vivo.[4][8]
- **Improved In Vivo Potency:** The combination of high affinity and stability makes LNA-modified oligonucleotides, particularly LNA gapmers, potent antisense agents for therapeutic applications.[9][10]

Major LNA Monomer & Oligonucleotide Suppliers

While many companies offer custom LNA oligonucleotide synthesis, fewer provide the foundational LNA phosphoramidites for in-house synthesis. The following table summarizes major players in the field, comparing their offerings for both the monomers (amidites) and custom synthesis services.

Supplier	LNA Monomers (Phosphoramidites) Offered	Custom LNA Oligo Synthesis	Key Marketed Features
QIAGEN	Yes (A, G, 5-mC, T) [11]	Yes [5]	Extensive portfolio of LNA-enhanced assays (miRCURY), strong focus on miRNA research, advanced design algorithms for custom oligos. [12] [13]
Merck (Sigma-Aldrich)	Yes (A, G, C, T amidites listed) [14] [15]	Yes	Comprehensive portfolio of reagents for the entire oligonucleotide synthesis workflow, from raw materials to purification. [15] [16]
Thermo Fisher Scientific	Yes (as part of custom synthesis and large-scale manufacturing) [17] [18]	Yes [17]	Strong capabilities in large-scale and OEM oligo manufacturing under ISO 9001 and ISO 13485 certifications. [17] Offers a wide range of modifications.
Integrated DNA Technologies (IDT)	No (Offers "Affinity Plus" oligos as an alternative)	Yes (Affinity Plus™ Oligos)	Provides cost-effective LNA-equivalent oligonucleotides ("Affinity Plus") for qPCR probes and custom oligos. [19]

Glen Research	Yes (A, 5-Me-C, G, T) [20]	No (Focus on synthesis reagents)	Specializes in phosphoramidites and supports for oligonucleotide synthesis, providing detailed protocols for LNA incorporation. [7]
BOC Sciences	Custom Synthesis Focus	Yes [2]	Positions itself as a custom synthesis service provider with flexible modification options and a focus on therapeutic applications like ASOs. [2]

Performance Data & Quality Considerations

Direct quantitative comparisons of monomer performance between suppliers are challenging to obtain. However, performance can be inferred from typical quality control metrics and the outcomes of oligonucleotide synthesis.

Performance Parameter	Industry Standard / Metric	Supplier-Specific Information & Claims
Monomer Purity	≥98.5% (by HPLC and 31P NMR)[21]	Huaren Science (a manufacturer) explicitly states ≥98.5% purity for their amidites, which is indicative of the industry standard for high-quality monomers.[21] Other major suppliers like Merck and QIAGEN adhere to stringent internal quality control for their reagents.[15]
Coupling Efficiency	>98.5% per step[22]	High coupling efficiency is critical for synthesizing long, high-purity oligonucleotides. A study of 71 core facilities found a median efficiency of 98.7-98.9%.[22] Suppliers of high-quality LNA amidites, like Glen Research, provide optimized protocols (e.g., longer coupling times) to achieve high efficiency despite the steric hindrance of LNA monomers. [7]
Oligo Stability (T _m Increase)	+2 to +8°C per LNA modification	QIAGEN and BOC Sciences both claim a T _m increase of 2-8°C per LNA monomer incorporated, which is a widely accepted range in the field.[2] [4] This metric is a primary indicator of successful LNA incorporation.
Nuclease Resistance	Increased half-life in serum/cellular extracts	The inherent structure of LNA provides nuclease resistance.

[8] For therapeutic applications, suppliers often combine LNA with phosphorothioate backbones to further enhance stability, a service offered by custom synthesis providers.[10]

Experimental Protocols & Methodologies

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle, with minor but critical modifications.

A. LNA Phosphoramidite Handling and Oligonucleotide Synthesis

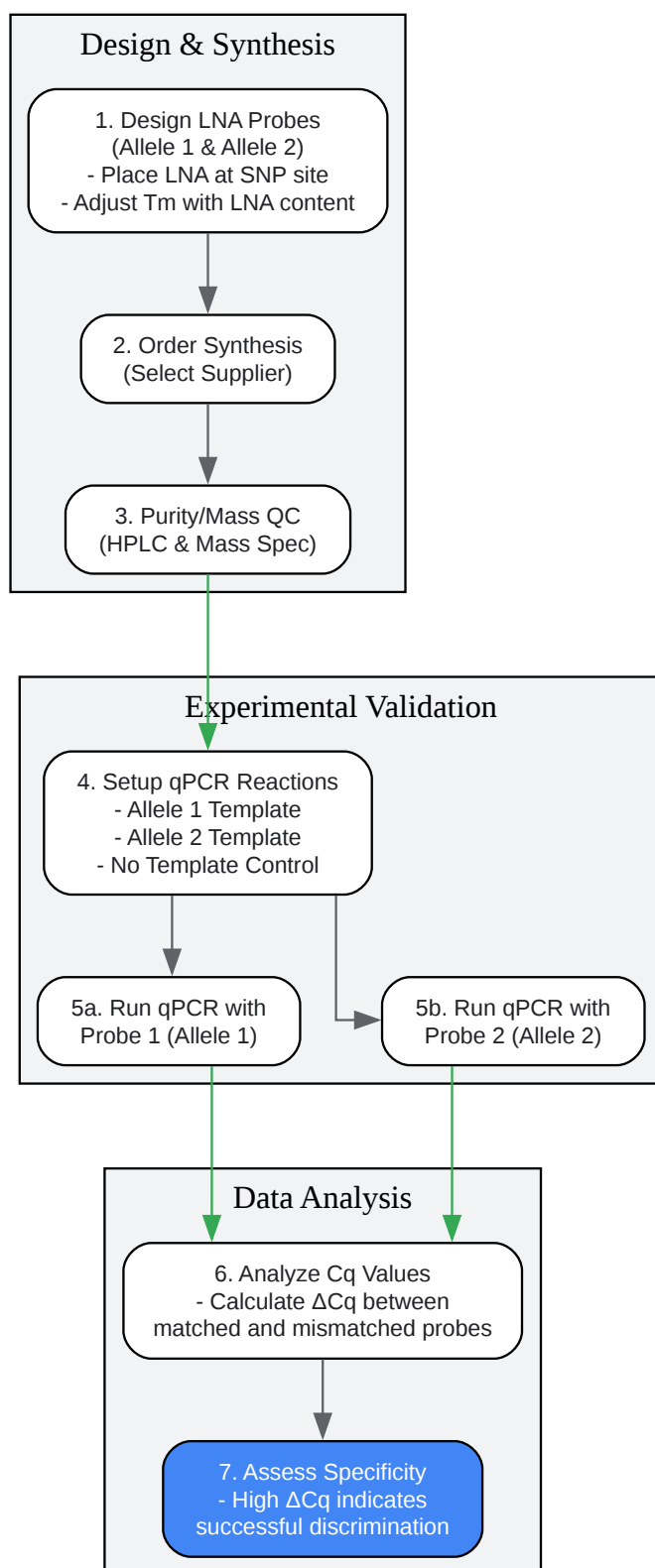
This protocol is a synthesized methodology based on recommendations from suppliers like Glen Research and general knowledge of oligonucleotide synthesis.[7][23]

- Monomer Preparation:
 - LNA phosphoramidites are dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Note: Some variants, like 5-Me-C LNA, may require a solvent mixture (e.g., acetonitrile/THF) for complete dissolution.[7]
- Solid-Phase Synthesis Cycle (Automated Synthesizer):
 - Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
 - Step 2: Coupling: The prepared LNA phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group. Crucially, a longer coupling time is required for LNA monomers (e.g., 180-250 seconds) compared to standard DNA amidites (approx. 20 seconds) due to their increased steric hindrance.[7]
 - Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

- Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. A longer oxidation time (e.g., 45 seconds) is recommended for LNA linkages.[\[7\]](#)
- The cycle is repeated until the desired sequence is assembled.
- Cleavage and Deprotection:
 - The completed oligonucleotide is cleaved from the solid support, and base/phosphate protecting groups are removed using a standard deprotection solution (e.g., aqueous ammonia) at elevated temperature.[\[24\]](#)
 - Note: Avoid methylamine for deprotection if the sequence contains Me-Bz-C-LNA to prevent side reactions.[\[7\]](#)
- Purification and Quality Control:
 - The crude oligonucleotide product is purified, typically by HPLC or PAGE, to isolate the full-length product.
 - Final product quality is verified by mass spectrometry (to confirm molecular weight) and analytical HPLC or Capillary Electrophoresis (to assess purity).

B. Workflow for Evaluating LNA-Enhanced qPCR Probes

This workflow illustrates a typical experiment to validate the performance of custom LNA-containing qPCR probes for an application like SNP genotyping.



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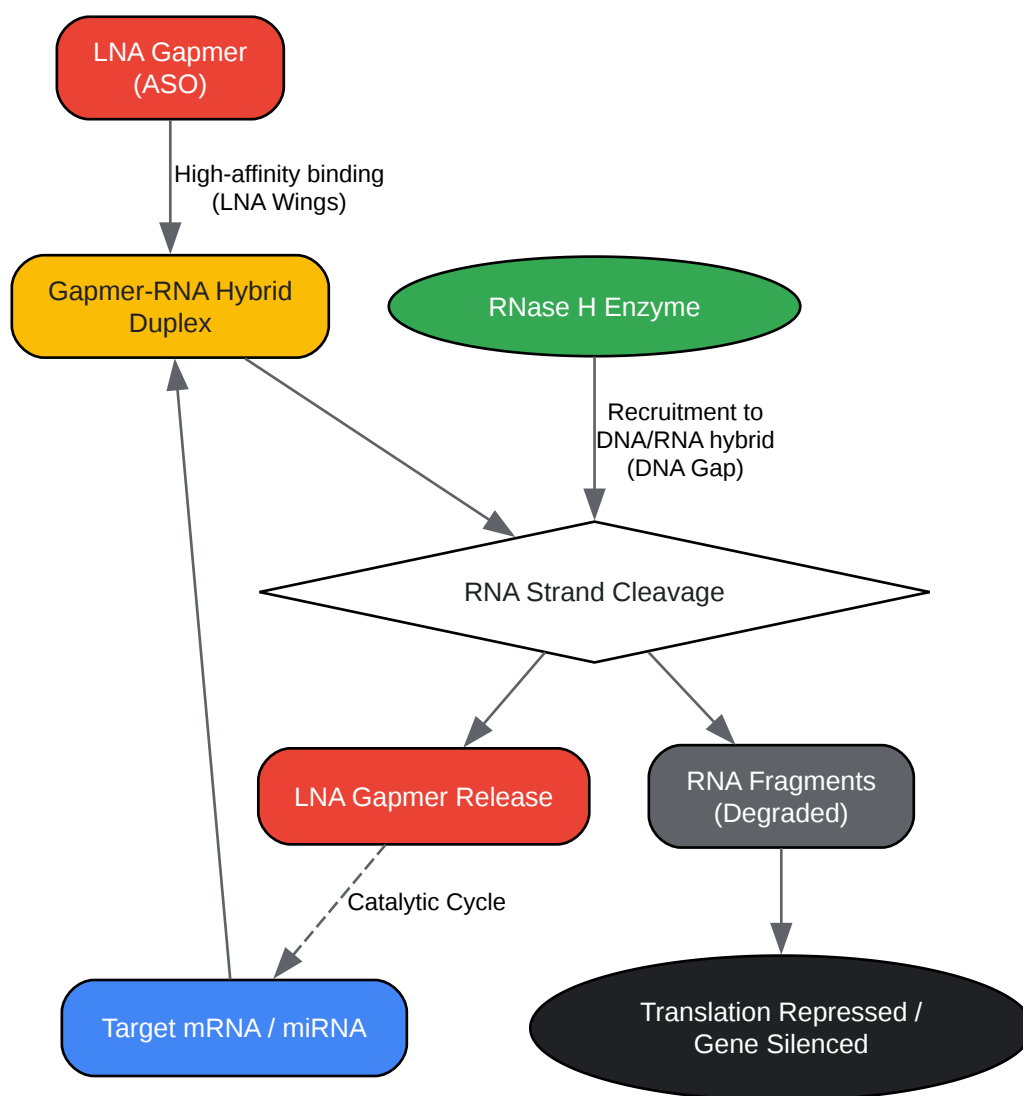
Workflow for LNA qPCR Probe Validation.

Signaling Pathways & Applications

LNA technology is broadly applicable. A primary therapeutic application is in antisense technology, particularly for targeting mRNA and microRNA to modulate gene expression.

Mechanism of Action: LNA Antisense Gapmer

LNA Gapmers are antisense oligonucleotides designed with a central "gap" of DNA monomers flanked by LNA "wings." This design leverages the key properties of both nucleic acid types.



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LNA Gapmer Antisense Mechanism.

Workflow Explanation:

- **Binding:** The LNA "wings" provide high-affinity and specific binding to the target RNA sequence.[\[10\]](#)
- **RNase H Recruitment:** The central DNA gap, when hybridized to RNA, creates a DNA/RNA duplex that is a substrate for RNase H.[\[10\]](#)
- **Cleavage:** RNase H is recruited and cleaves the RNA strand of the duplex.
- **Release:** The LNA gapmer is released and can bind to another target RNA molecule, enabling a catalytic cycle of degradation.
- **Outcome:** The degradation of the target RNA leads to the silencing of gene expression.

Conclusion and Recommendations

Choosing an LNA monomer or custom oligonucleotide supplier depends heavily on the specific needs of the researcher.

- **For In-house Synthesis and Assay Development:** Sourcing high-purity LNA phosphoramidites from specialized chemical suppliers like Glen Research or broad life science providers like Merck (Sigma-Aldrich) is recommended. These suppliers provide the necessary documentation and synthesis protocols to ensure success.
- **For Standard Research & Diagnostics (e.g., qPCR, FISH):** QIAGEN offers a highly integrated ecosystem of pre-designed and custom LNA-enhanced assays, backed by robust design algorithms. IDT's Affinity Plus™ products present a cost-effective alternative for similar applications.
- **For Therapeutic and Large-Scale Applications:** For researchers moving towards pre-clinical and clinical development, suppliers with strong large-scale and GMP-compliant manufacturing capabilities, such as Thermo Fisher Scientific, are essential partners.

Ultimately, for critical applications, it is advisable to perform a small-scale pilot study to compare the performance of oligonucleotides synthesized with monomers from different suppliers within the specific experimental context.

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